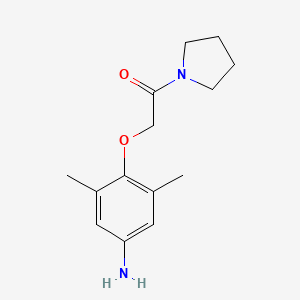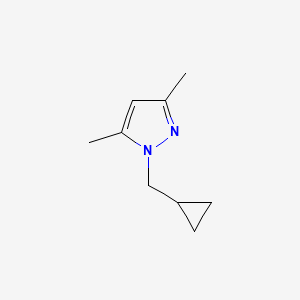
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole, also known as CPDP, is a pyrazole derivative that has gained attention in the scientific community for its potential applications as a research tool. CPDP has been shown to have significant effects on the central nervous system, making it a valuable compound for studying neurological disorders and drug addiction. In
Wirkmechanismus
The exact mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole is not yet fully understood. However, it has been hypothesized that 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole acts on the GABAergic system in the brain, which is responsible for regulating anxiety and seizure activity. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to modulate the activity of dopamine and other neurotransmitters involved in the reward pathway, which may explain its effects on drug addiction and reward-seeking behavior.
Biochemical and Physiological Effects
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may explain its anxiolytic and anticonvulsant effects. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward-seeking behavior. Additionally, 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has been found to decrease glutamate release in the brain, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have significant effects on the central nervous system. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole is also relatively stable and has a long shelf-life, making it a useful compound for long-term studies. However, there are also some limitations to using 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole in lab experiments. It has low solubility in water, which may make it difficult to administer in certain experiments. Additionally, 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has not yet been extensively studied in humans, so its effects on human physiology and behavior are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole. One area of interest is its potential as a treatment for anxiety and seizure disorders. Further studies are needed to determine the optimal dosage and administration methods for 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole in these conditions. Another area of interest is its potential as a research tool for studying drug addiction and reward-seeking behavior. Future studies could explore the effects of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole on different types of drugs and the mechanisms underlying its effects on the reward pathway. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole and its potential applications in other areas of neuroscience.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole involves a multi-step process. The starting material is 1,3-cyclohexanedione, which is reacted with methyl hydrazine to produce the intermediate 3,5-dimethylpyrazole. The cyclopropylmethyl group is then added to the pyrazole ring using a Grignard reaction. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has shown potential as a research tool in various areas of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a valuable compound for studying anxiety and seizure disorders. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to modulate the reward pathway in the brain, making it a useful tool for studying drug addiction and reward-seeking behavior.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)11(10-7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPMXDZYMQVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

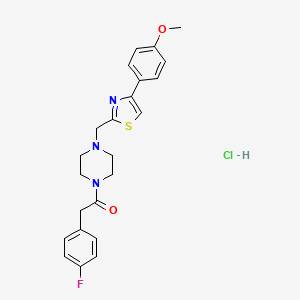
![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)

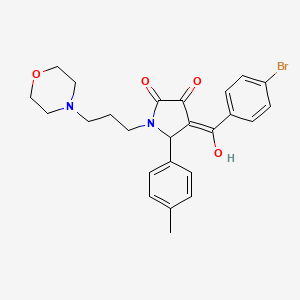
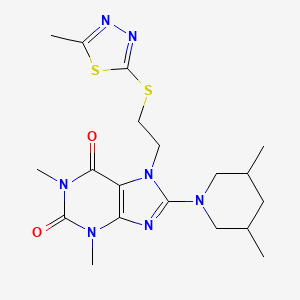
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
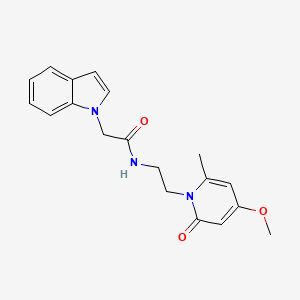
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

